molecular formula C11H13N3O B13298149 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B13298149
M. Wt: 203.24 g/mol
InChI Key: JRKDLIIJYLDGEC-UHFFFAOYSA-N
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Description

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine to form the pyrazole ring, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and secondary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethylamine: Shares the phenol and aminoethyl groups but lacks the pyrazole ring.

    4-(2-Aminoethyl)phenol: Similar structure but without the pyrazole ring.

    4-Hydroxybenzylamine: Contains the phenol group and an aminoethyl side chain but differs in the position of the amino group.

Uniqueness

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[4-(2-aminoethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H13N3O/c12-6-5-9-7-13-14(8-9)10-1-3-11(15)4-2-10/h1-4,7-8,15H,5-6,12H2

InChI Key

JRKDLIIJYLDGEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CCN)O

Origin of Product

United States

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